molecular formula C19H23NO B5886627 1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B5886627
M. Wt: 281.4 g/mol
InChI Key: PFNAKNKFWAVWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic compound with potential pharmacological properties. It is classified as an indole derivative and has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is not fully understood. However, it has been suggested that it may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. Additionally, it has been found to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one in lab experiments is its potential as a therapeutic agent. Its ability to exhibit antitumor, anti-inflammatory, and neuroprotective effects makes it a promising candidate for further study. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. One area of research could focus on elucidating its mechanism of action to better understand its pharmacological properties. Another area of research could focus on optimizing its therapeutic potential for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the development of novel analogs of this compound could lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one involves the condensation of 3,4-dimethylbenzaldehyde with cyclohexanone in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a reductive amination reaction using sodium borohydride and ammonium acetate to produce the final compound.

Scientific Research Applications

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential as an antioxidant and neuroprotective agent.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-12-6-7-15(8-13(12)2)20-14(3)9-16-17(20)10-19(4,5)11-18(16)21/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAKNKFWAVWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC3=C2CC(CC3=O)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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